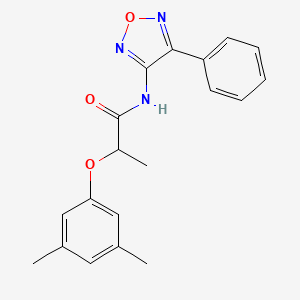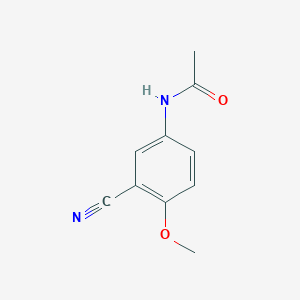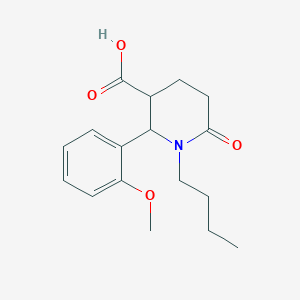
2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide, also known as DPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPOP is a synthetic compound that has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is not fully understood. However, studies have shown that 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide inhibits the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. In vivo studies have shown that 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide has also been shown to have anti-inflammatory effects and can reduce oxidative stress.
実験室実験の利点と制限
One of the advantages of using 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide in lab experiments is its high purity, which allows for accurate and reproducible results. 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, one limitation of using 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide in lab experiments is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the research on 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide. One direction is to investigate the potential of 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide as an anticancer agent in clinical trials. Another direction is to explore the use of 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide as a drug delivery system for the treatment of neurological disorders. Additionally, the potential of 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide as a polymer material for various applications, including drug delivery and tissue engineering, can be further explored. Further studies are also needed to fully understand the mechanism of action of 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide and its biochemical and physiological effects.
Conclusion:
In conclusion, 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide involves the reaction of 3,5-dimethylphenol and 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid hydrazide. 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and material science. The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is not fully understood, but it has been shown to inhibit the growth of cancer cells and have neuroprotective and anti-inflammatory effects. 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide has advantages and limitations for lab experiments, and there are several future directions for research on 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide.
合成法
The synthesis of 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide involves the reaction of 3,5-dimethylphenol and 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid hydrazide in the presence of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide in high purity.
科学的研究の応用
2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier. In material science, 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide has been investigated for its potential as a polymer material due to its unique chemical structure.
特性
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-9-13(2)11-16(10-12)24-14(3)19(23)20-18-17(21-25-22-18)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAAINQOCSWIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NC2=NON=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]propanamide](/img/structure/B2713662.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2713664.png)
![N-(4-(furan-2-yl)thiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2713665.png)
![1-[(2S)-2-[(4-Cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2713667.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2713670.png)

![4-(4-chlorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2713672.png)

![3-[(5-Fluoropyrimidin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2713675.png)



